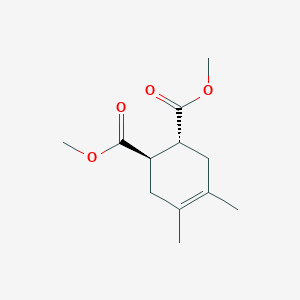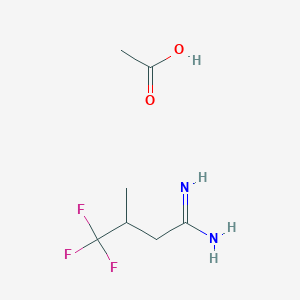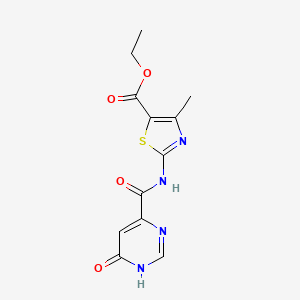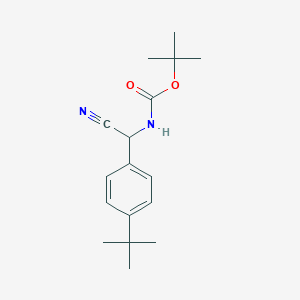![molecular formula C20H24FN5OS B2880668 2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N,N-diisopropylacetamide CAS No. 1105236-86-9](/img/structure/B2880668.png)
2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N,N-diisopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyridazinone, a heterocycle that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Molecular Structure Analysis
Pyridazinone is a derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring . The specific molecular structure of this compound was not found in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available resources, pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .Applications De Recherche Scientifique
Anticancer Research
The pyridazinone derivatives, to which this compound belongs, have shown promise in anticancer research. They can be designed to target specific cancer cell lines, potentially inhibiting tumor growth or inducing apoptosis in cancer cells. This compound’s ability to be modified could lead to the development of new anticancer agents with improved efficacy and reduced side effects .
Development of PET Radioligands
Compounds with a pyridazinone core have been explored for the development of positron emission tomography (PET) radioligands. These radioligands can be used to visualize and quantify biological processes at the molecular level, which is crucial for the diagnosis and treatment of various diseases .
Antimicrobial Agents
The structural scaffold of pyridazinone is known to exhibit a wide range of pharmacological activities, including antimicrobial properties. This compound could be synthesized and tested against different bacterial and fungal strains to develop new antimicrobial agents that could help combat antibiotic resistance .
Anti-Inflammatory and Analgesic Applications
Pyridazinone derivatives have been reported to possess anti-inflammatory and analgesic properties. Research into this compound could lead to the creation of new medications that can effectively reduce inflammation and pain without the side effects associated with current drugs .
Agrochemical Development
Pyridazinone derivatives are also known for their herbicidal properties. This compound could be utilized in the development of new agrochemicals that are more effective and environmentally friendly, contributing to sustainable agriculture practices .
Orientations Futures
Pyridazinone derivatives have been shown to have numerous practical applications and are present in some commercially available drugs and agrochemicals . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals . This suggests potential future directions for the development and application of this compound.
Propriétés
IUPAC Name |
2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5OS/c1-12(2)25(13(3)4)18(27)11-28-20-19-17(14(5)23-24-20)10-22-26(19)16-8-6-15(21)7-9-16/h6-10,12-13H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWQYLWWAJPZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)N(C(C)C)C(C)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N,N-diisopropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-6-chloro-2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)hydrazinyl)-4-phenylquinazoline](/img/structure/B2880586.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2880587.png)
![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2880589.png)
![N-[(3Z)-morpholin-3-ylidene]aminosulfonamide hydrochloride](/img/structure/B2880591.png)

![5-ethyl-N-(4-isopropylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2880595.png)

![1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride](/img/structure/B2880600.png)
![3-(3-methoxyphenoxy)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2880601.png)
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide](/img/structure/B2880603.png)
![N-[2-[[4-(2,3-Dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2880605.png)


